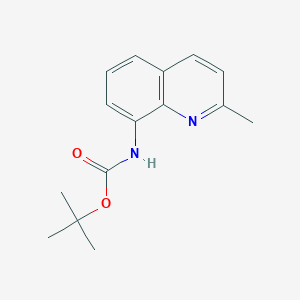
L-TYROSINE TERT BUTYL ESTER
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tyrosine tert-butyl ester is a chemical compound with the linear formula HOC6H4CH2CH(NH2)COOC(CH3)3 . It has a molecular weight of 237.29 . It is used as a chemical auxiliary agent in various industries, including pharmaceuticals, cosmetics, and food and beverage . It appears as a white crystalline powder .
Synthesis Analysis
The synthesis of L-Tyrosine tert-butyl ester is typically achieved through the esterification of tyrosine with tert-butyl ester . This reaction generally requires the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the reaction .Molecular Structure Analysis
The molecular structure of L-Tyrosine tert-butyl ester is represented by the SMILES string CC©©OC(=O)C@@HCc1ccc(O)cc1 . The structure is almost isostructural with other esters, with their main packing motif being a C(9) infinite hydrogen-bond chain .Chemical Reactions Analysis
The reaction of L-Tyrosine tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields . Moreover, the compound can undergo deprotection using aqueous phosphoric acid, which is an effective, environmentally benign, selective, and mild reagent .Physical and Chemical Properties Analysis
L-Tyrosine tert-butyl ester is a crystalline compound with a melting point of about 141-144 °C . It is soluble in water and ethanol, but insoluble in ether and benzene .Mécanisme D'action
Safety and Hazards
Orientations Futures
L-Tyrosine tert-butyl ester is very stable and has a relatively low hydrolysis rate, making it one of the better prodrugs among the alkyl esters of tyrosine . Future research may focus on further exploring its potential therapeutic applications .
Relevant Papers A paper titled “Tyrosine alkyl esters as prodrug: the structure and intermolecular interactions of l-tyrosine methyl ester compared to l-tyrosine and its ethyl and n-butyl esters” discusses the use of L-Tyrosine alkyl esters as prodrugs for L-Tyrosine . Another paper titled “A direct and sustainable synthesis of tertiary butyl esters enabled by…” discusses a straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Propriétés
Numéro CAS |
11674-12-7 |
|---|---|
Formule moléculaire |
CdO6Ta2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate](/img/structure/B1170112.png)
